3-Deamino 3-Hydroxy Linagliptin is a chemical compound identified as an impurity of Linagliptin, a medication primarily used for the management of type II diabetes mellitus. The molecular formula for 3-Deamino 3-Hydroxy Linagliptin is and it has a molecular weight of approximately 473.53 g/mol. Linagliptin, the parent compound, is recognized for its role as a dipeptidyl peptidase-IV inhibitor, which helps in regulating blood sugar levels by increasing insulin secretion and decreasing glucagon levels.
3-Deamino 3-Hydroxy Linagliptin is derived from the synthesis of Linagliptin and can be classified under the category of pharmaceutical impurities. Its identification and characterization are crucial for ensuring the quality and safety of Linagliptin formulations. The compound is referenced in various chemical databases, including PubChem, where it is cataloged under the identifier 72202338 .
The synthesis of Linagliptin, and consequently its impurities such as 3-Deamino 3-Hydroxy Linagliptin, involves several chemical transformations. The primary method includes the reaction of (R)-piperidine-3-amine with specific xanthine derivatives.
The molecular structure of 3-Deamino 3-Hydroxy Linagliptin can be represented as follows:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which help confirm its identity and purity.
As an impurity, 3-Deamino 3-Hydroxy Linagliptin may arise from various degradation pathways during the synthesis or storage of Linagliptin. Key reactions that may be involved include:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure that impurity levels remain within acceptable limits for pharmaceutical formulations .
While 3-Deamino 3-Hydroxy Linagliptin itself does not exhibit significant pharmacological activity, its parent compound, Linagliptin, operates through inhibition of dipeptidyl peptidase-IV. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.
Although primarily recognized as an impurity in pharmaceutical formulations, understanding compounds like 3-Deamino 3-Hydroxy Linagliptin is essential for:
3-Deamino 3-hydroxy linagliptin (CAS: 1620278-39-8, C~25~H~27~N~7~O~3~) is a structurally modified analog of the antidiabetic drug linagliptin, characterized by replacement of the 3-aminopiperidine moiety with a 3-hydroxypiperidine group while maintaining the (S)-stereochemistry. This modification necessitates innovative synthetic approaches to achieve precise regiocontrol and chirality. Industrial synthesis typically begins with the linagliptin core structure – 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(but-2-yn-1-yl)-8-bromoxanthine – which undergoes nucleophilic substitution with (S)-3-hydroxypiperidine under basic conditions. Key optimization challenges include minimizing racemization at the chiral center and suppressing N-alkylation side reactions.
Process refinements focus on protecting group strategies to shield the piperidinyl hydroxyl group during coupling. Tert-butyldimethylsilyl (TBS) protection enables high-yield amination (≈85% yield) while preventing O-alkylation byproducts. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound with >99% enantiomeric excess. Alternative routes employ direct reductive amination between 8-bromo-7-(but-2-yn-1-yl)xanthine derivatives and N-protected 3-hydroxypiperidinaldehydes, though this route risks epimerization at C3 and requires stringent temperature control (-20°C) [1] [6] [8].
Table 1: Key Intermediates in Optimized Synthesis of 3-Deamino 3-Hydroxy Linagliptin
Intermediate | CAS Number | Molecular Formula | Role in Synthesis | Purity Threshold |
---|---|---|---|---|
8-Bromo-7-but-2-yn-1-yl-3-methylxanthine | 93703-24-3 | C~10~H~9~BrN~4~O~2~ | Brominated purine core | >99.0% |
(S)-3-Hydroxy-N-Boc-piperidine | 102625-45-8 | C~10~H~19~NO~3~ | Chiral amine source | >98.5% ee |
2-(Chloromethyl)-4-methylquinazoline | 6148-18-1 | C~10~H~9~ClN~2~ | Quinazoline precursor | >98.0% |
TBS-protected intermediate | N/A | C~31~H~41~N~7~O~3~Si~ | Protected hydroxyl intermediate | >97.0% |
The transformation from linagliptin to its 3-deamino 3-hydroxy analog demands catalytic precision to achieve chemo- and stereoselectivity. Palladium-based catalysts enable direct deamination-hydroxylation through a concerted oxidative-reductive process. Pd(OAc)~2~/phenanthroline systems (5 mol%) in trifluoroethanol solvent facilitate C–N bond cleavage at the piperidinyl nitrogen, followed by oxygen insertion via in situ-generated peroxypalladium species. This single-pot conversion achieves 70-75% yield with <2% over-oxidation byproducts [4] [7].
Chiral induction presents greater complexity. Asymmetric hydroxylation employs Katsuki-type (salen)manganese(III) complexes with N-oxide co-catalysts to hydroxylate the deaminated intermediate while retaining the S-configuration. The catalyst’s binaphthyl backbone creates a chiral pocket that positions the prochiral carbon for stereoselective oxygen transfer (90-92% ee). Isotopic labeling studies using ³H/²H-substituted linagliptin analogs confirm retention of configuration during deamination when using Pd-DTBM-SEGPHOS catalyst systems. These deuterated variants (e.g., 3-Deamino 3-Hydroxy Linagliptin-d~3~, C~25~H~24~D~3~N~7~O~3~) serve as critical internal standards for tracking stereochemical integrity in metabolic studies [4] [7] [9].
Table 2: Catalytic Systems for Selective Deamination-Hydroxylation
Catalyst System | Reaction Type | Temperature (°C) | Selectivity (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)~2~/1,10-Phenanthroline | Oxidative deamination | 80 | 78% (yield) | Single-pot conversion |
Mn(III)-salen/NMO | Asymmetric hydroxylation | -20 | 92% ee | High chiral induction |
Ru-PNN pincer complex | Transfer hydrogenation | 100 | >99% de | No external H~2~ required |
Pd-DTBM-SEGPHOS | Configuration-retentive deamination | 50 | >98% config. retention | Ideal for isotopic analogs |
Solid-phase synthesis leverages resin-bound intermediates to streamline purification and reduce side reactions. The linagliptin core is anchored to Wang resin via its xanthine C2 carbonyl, enabling sequential addition of (S)-3-hydroxypiperidine and 2-butynyl bromide. Capping unreacted sites with acetic anhydride minimizes deletion sequences. Critical advantages include:
Solution-phase synthesis offers superior scalability but demands meticulous intermediate purification. The convergent approach couples three fragments: the quinazoline methylchloride, brominated xanthine, and N-protected hydroxypiperidine. Key operational challenges include:
Table 3: SWOT Analysis of Synthesis Methodologies
Aspect | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Strengths | Automated purification; Minimal byproducts; Ideal for analogs | Direct scalability; Established equipment; Higher batch yields |
Weaknesses | Limited resin loading; Specialized equipment; Cleavage side reactions | Cumulative purification losses; Solvent-intensive; Thermal hazards |
Opportunities | Combinatorial library generation; Flow chemistry integration | Continuous manufacturing; Solvent recycling systems |
Threats | Resin lot variability; Acid-sensitive intermediate degradation | Polymorphism during crystallization; Genotoxic impurity risks |
The synthesis of 3-deamino 3-hydroxy linagliptin generates characteristic byproducts arising from thermodynamic instabilities and kinetic side reactions:
N7-Regioisomer (≈5-12%): Nucleophilic substitution of 8-bromoxanthine with hydroxypiperidine competes with N7-alkylation due to ambident nucleophilicity. The undesired isomer exhibits distinct HPLC retention (RRT 1.28 vs. 1.00 for main product) and forms crystalline adducts with D-(-)-tartaric acid, enabling mechanical separation.
Dimerization products: Under acidic conditions, the quinazoline nitrogen attacks the electrophilic C8 position of another linagliptin molecule, forming C8-N^quinazoline^ linked dimers (MW ≈945 g/mol). This occurs during extended reaction times (>8h) in polar aprotic solvents like NMP. Accelerated stability studies show dimerization increases 3.2-fold between pH 4.0-2.5 [3] [8].
Oxidative degradants: Hydrogen peroxide exposure generates three primary oxidates:
Solvent-mediated byproducts emerge from solubility mismatches. Linagliptin’s low aqueous solubility (0.036 mg/mL) contrasts with higher solubility in methanol (3.02×10⁻³ mol/L at 40°C), but residual methanol in crystallization mother liquors promotes transesterification when butynyl esters are present. Process controls mandate methanol levels <300 ppm during isolation. Temperature-dependent solubility profiles reveal that cooling crystallizations from ethanol must maintain ΔT <20°C/hour to prevent inclusion impurities – a critical parameter for achieving pharmacopeial purity standards (>99.0%) [5] [8].
Table 4: Major Byproducts and Formation Mechanisms
Byproduct | Molecular Formula | Origin Mechanism | Relative Retention Time (RRT) | Control Strategy |
---|---|---|---|---|
N7-Regioisomer | C~25~H~27~N~7~O~3~ | Kinetic regioselectivity failure | 1.28 | Tartrate resolution |
Quinazoline-linked dimer | C~50~H~56~N~16~O~4~ | Acid-catalyzed intermolecular coupling | 1.31 | pH control (5.5-6.5) |
Purine N-oxide | C~25~H~28~N~8~O~3~ | Peroxide oxidation | 0.96 | BHT addition (0.05% w/w) |
Ring-opened degradant | C~25~H~28~N~8~O~4~ | Hydrolytic cleavage | 1.07 | Azeotropic drying |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7